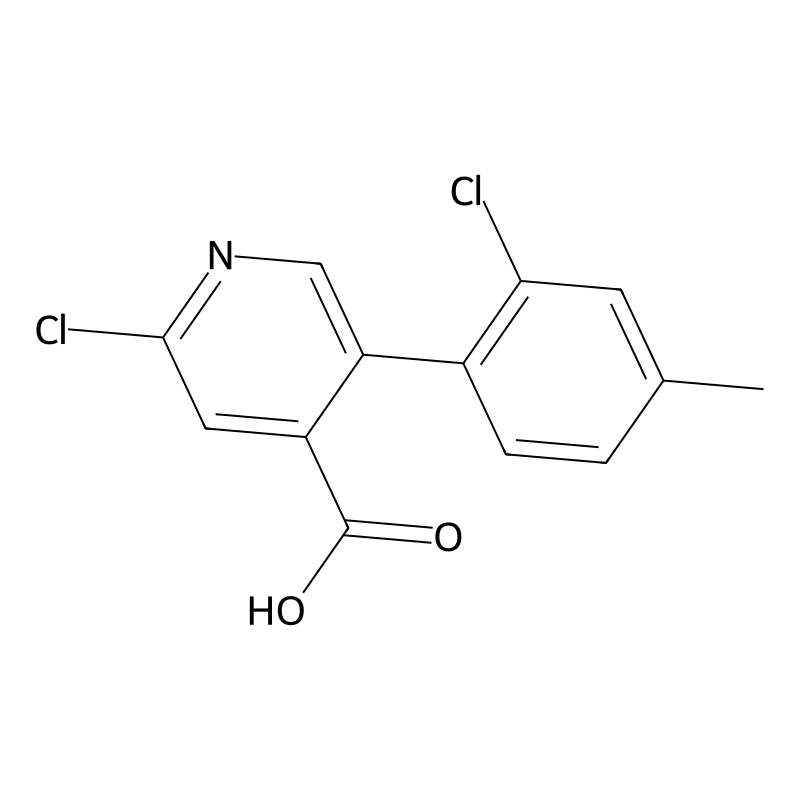

2-CHLORO-5-(2-CHLORO-4-METHYLPHENYL)ISONICOTINIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid is an organic compound characterized by its complex structure, which includes a pyridine ring fused with a carboxylic acid group and two chlorinated aromatic substituents. The compound's molecular formula is , and it has a molecular weight of approximately 301.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and its biological activity against various diseases.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to produce amides.

- Reduction: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively.

- Halogenation: Additional halogen atoms can be introduced into the aromatic rings.

These reactions are useful for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.

Research indicates that 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways.

- Anti-inflammatory Effects: It may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

The synthesis of 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid typically involves several steps:

- Formation of the Isonicotinic Acid Core: Starting from 2-chloronicotinic acid, which can be synthesized from pyridine derivatives.

- Chlorination: Introducing the second chlorine atom at the para position of the methylphenyl group through electrophilic aromatic substitution.

- Final Modification: Refining the product through purification techniques such as recrystallization or chromatography.

These methods allow for the production of high-purity compounds suitable for research and application.

The applications of 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid are diverse and include:

- Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it valuable in drug discovery programs.

- Agricultural Chemistry: It may be used in developing new pesticides or herbicides due to its biological activity against pests.

- Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules.

Interaction studies involving 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid focus on its mechanism of action and how it interacts with biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound binds to specific proteins or enzymes.

- In vitro Assays: To evaluate its efficacy against various cell lines and biological systems.

- Toxicological Studies: To assess any potential adverse effects on human health or the environment.

These studies are crucial for understanding the safety and efficacy of the compound in practical applications.

Similar Compounds

Several compounds share structural similarities with 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-methylisonicotinic acid | Lacks a second chlorine substituent | |

| 2-Chloro-N-(4-methylphenyl)acetamide | Contains an acetamide functional group | |

| 2-Chloro-5-trifluoromethylisonicotinic acid | Features trifluoromethyl group enhancing lipophilicity | |

| 2-Chloro-4-methylphenyl isothiocyanate | Contains isothiocyanate functionality |

The uniqueness of 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid lies in its dual chlorination pattern and specific biological activities that distinguish it from these similar compounds.